Benzenesulfinic acid, zinc salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

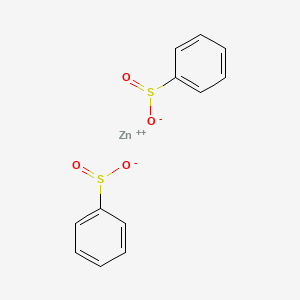

Benzenesulfinic acid, zinc salt, also known as Zinc bis(benzenesulphinate), is a chemical compound with the molecular formula C12H10O4S2Zn . It is often used in research and development .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C12H10O4S2Zn .Scientific Research Applications

Photoluminescence and Metal-Organic Polymers

Benzenesulfinic acid, zinc salt, contributes to the creation of unique metal-organic polymers. A study by Chen et al. (2003) demonstrates the use of zinc salts in forming a metal-organic polymer with strong photoluminescence properties. This polymer, possessing a three-dimensional framework with tri-zinc clusters, exhibits a main emission band at about 430 nm, highlighting its potential in photoluminescent applications (Chen et al., 2003).

Catalytic Applications

Zinc salts, including benzenesulfinic acid zinc salt, are significant in catalysis. Hayashi et al. (1993) found that zinc chloride, a related compound, showed high effectiveness as a catalyst in the Friedel–Crafts benzylation of benzenes using polar solvents (Hayashi et al., 1993).

Energy Storage and Batteries

The development of aqueous zinc-ion batteries (ZIBs), a promising solution for energy storage, has been influenced by zinc salts. Du et al. (2023) discuss a new zinc salt design that stabilizes the zinc metal/H2O interface, mitigating chemical and electrochemical degradations in ZIBs (Du et al., 2023).

Pharmaceutical Applications

Benzenesulfinic acid zinc salt derivatives are explored in pharmaceutical research. For example, Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides, incorporating zinc binding groups, as carbonic anhydrase inhibitors, revealing significant insights into their inhibition mechanism (Di Fiore et al., 2011).

Material Synthesis

The synthesis of novel materials often involves zinc salts. Ogawa and Sugiyama (2009) successfully synthesized Zn-Al layered double hydroxide containing benzenesulfonate by hydrothermal reactions, indicating the versatility of zinc salts in material science (Ogawa & Sugiyama, 2009).

Chemical Reactions

The role of zinc salts in various chemical reactions, including sulfonylation and synthesis of novel selenides, has been explored. Research by Laidlaw et al. (2002) and Angeli et al. (2017) showcase the utility of zinc salts in chemical synthesis, particularly in reactions involving substituted benzenes and the synthesis of compounds with benzenesulfonamide moieties (Laidlaw et al., 2002) (Angeli et al., 2017).

Future Directions

Mechanism of Action

Target of Action

It has been suggested that it may interact with the oxysterols receptor lxr-beta in humans .

Mode of Action

Changes in the coordination sphere may occur on the side exposed to solvent .

Biochemical Pathways

It is suggested that it may be involved in the pathways related to the Oxysterols receptor LXR-beta .

Pharmacokinetics

It is known that the compound is a small molecule .

Action Environment

The action, efficacy, and stability of Benzenesulfinic acid, zinc salt can be influenced by various environmental factors. For instance, it is known that the compound is often formed as a salt due to its air sensitivity . .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Benzenesulfinic acid, zinc salt can be achieved through a simple reaction between benzenesulfinic acid and zinc chloride.", "Starting Materials": [ "Benzenesulfinic acid", "Zinc chloride" ], "Reaction": [ "Dissolve benzenesulfinic acid in water to form a clear solution.", "Add zinc chloride to the solution and stir until the zinc salt of benzenesulfinic acid precipitates out.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the product under vacuum to obtain the pure Benzenesulfinic acid, zinc salt." ] } | |

CAS No. |

24308-84-7 |

Molecular Formula |

C6H6O2SZn |

Molecular Weight |

207.6 g/mol |

IUPAC Name |

benzenesulfinic acid;zinc |

InChI |

InChI=1S/C6H6O2S.Zn/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |

InChI Key |

SBNJCTOWXFYVMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[Zn+2] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)O.[Zn] |

| 24308-84-7 | |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)